molecular formula C30H29NO B286595 N-benzhydryl-2,2-diphenylpentanamide

N-benzhydryl-2,2-diphenylpentanamide

Cat. No.: B286595
M. Wt: 419.6 g/mol
InChI Key: DUHJNVFLDMGPMC-UHFFFAOYSA-N
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Description

N-Benzhydryl-2,2-diphenylpentanamide is a synthetic amide derivative characterized by a pentanamide backbone substituted with a benzhydryl (diphenylmethyl) group at the nitrogen atom and two phenyl groups at the 2-position of the pentanamide chain. This structure confers significant steric bulk and lipophilicity, which may influence its pharmacokinetic and pharmacodynamic properties.

Properties

Molecular Formula

C30H29NO

Molecular Weight

419.6 g/mol

IUPAC Name

N-benzhydryl-2,2-diphenylpentanamide

InChI

InChI=1S/C30H29NO/c1-2-23-30(26-19-11-5-12-20-26,27-21-13-6-14-22-27)29(32)31-28(24-15-7-3-8-16-24)25-17-9-4-10-18-25/h3-22,28H,2,23H2,1H3,(H,31,32)

InChI Key

DUHJNVFLDMGPMC-UHFFFAOYSA-N

SMILES

CCCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CCCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Backbone and Substituent Analysis

The pentanamide backbone is shared with compounds such as 5-(4-(2,3-dichlorophenyl)piperazin-1-yl)-N-(quinolin-2-yl)pentanamide () and N-(2-(tert-butyl)phenyl)-4-((steroid-core)pentanamide (). Key differentiating factors include:

  • 2,2-Diphenyl substitution : The dual phenyl groups at the pentanamide’s 2-position introduce steric hindrance, which may limit rotational freedom and alter binding affinity compared to analogs with single aryl substituents (e.g., ’s 2-acetyl-3-methyl-N-phenylbutanamide) .

Functional Group Impact on Bioactivity

  • Amide vs. Sulfonamide : Unlike W-18 and W-15 (), which contain sulfonamide groups, the target compound’s amide linkage is less acidic, reducing ionization at physiological pH and possibly delaying metabolic clearance .
  • Aromatic Substitutions: The benzhydryl and diphenyl groups resemble the 2-phenylethyl motifs in fentanyl analogs () but lack the piperidinyl core critical for opioid receptor binding.

Hypothetical Pharmacological Profile

Based on structural analogs:

  • Antimicrobial Potential: Benzimidazole-containing amides () show antimicrobial activity, but the target compound’s lack of heterocyclic rings may shift efficacy toward anti-inflammatory or anticancer targets .
  • Metabolic Stability : The benzhydryl group may slow hepatic metabolism compared to smaller substituents (e.g., ’s formylhydrazine-phenyl butanamide), extending half-life .

Data Tables

Table 1: Structural Comparison of Selected Amides

Compound Name Backbone Key Substituents Predicted logP
N-Benzhydryl-2,2-diphenylpentanamide Pentanamide Benzhydryl, 2,2-diphenyl ~5.8
5-(4-(2,3-DCl-Ph)piperazinyl)-pentanamide () Pentanamide Quinolinyl, dichlorophenylpiperazine ~3.2
W-15 () Sulfonamide 4-Chlorophenyl, 2-phenylethyl ~2.5
2-Acetyl-3-methyl-N-phenylbutanamide () Butanamide Acetyl, methyl, phenyl ~2.1

Table 2: Functional Group Influence on Properties

Functional Group Example Compound Effect on Solubility Metabolic Stability
Benzhydryl Target Compound Low (hydrophobic) High
Sulfonamide W-15 () Moderate (ionizable) Moderate
Piperazinyl Moderate Low (N-dealkylation)

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